molecular formula C14H14F3N3O B2646506 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-66-0

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2646506
CAS No.: 478049-66-0
M. Wt: 297.281
InChI Key: GLWDCIDVRURXCX-UHFFFAOYSA-N
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Description

Introduction to 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Historical Context and Discovery

The compound, identified by CAS registry number 478049-66-0, emerged from advances in fluorinated heterocycle synthesis during the early 21st century. While its precise discovery timeline remains undocumented in public literature, its structural analogs gained prominence post-2010 through patents targeting kinase inhibitors and immunomodulators. The integration of a trifluoromethyl group reflects broader trends in medicinal chemistry to improve pharmacokinetic properties, as evidenced by its similarity to clinical-stage molecules described in global drug development databases.

Classification within Heterocyclic Chemistry

This compound belongs to the pyridine subclass of heterocyclic compounds, characterized by a six-membered aromatic ring containing one nitrogen atom. Its classification extends to:

  • Nicotinonitrile derivatives : Defined by a cyano group at the 3-position of the pyridine ring.
  • Morpholine-containing compounds : Featuring a saturated six-membered ring with one oxygen and one nitrogen atom.
  • Trifluoromethylated aromatics : A class increasingly prioritized for their enhanced membrane permeability and resistance to oxidative metabolism.

The compound’s hybrid structure merges three pharmacophoric elements, enabling multitarget interactions while maintaining synthetic feasibility.

Significance in Medicinal Chemistry Research

This molecule exemplifies strategic fluorination in drug design. The trifluoromethyl group at the 4-position of the pyridine ring augments lipophilicity ($$\log P = 2.8$$), as calculated from its molecular formula $$C{14}H{14}F3N3O$$. Such modifications are critical for optimizing blood-brain barrier penetration and target engagement, particularly in central nervous system disorders. Preliminary studies suggest potential inhibition of parasitic kinases in Plasmodium species, aligning with antimalarial drug discovery initiatives. Additionally, its morpholine moiety may facilitate solubility in polar solvents, addressing a common challenge in hydrophobic drug candidates.

Structural Characteristics and Nomenclature

The IUPAC name This compound systematically describes its substituents:

  • Nicotinonitrile core : Pyridine ring with a cyano group at position 3.
  • Cyclopropyl group : Attached to position 6, introducing steric constraints that modulate receptor binding.
  • Morpholine : A saturated oxygen-nitrogen heterocycle at position 2.
  • Trifluoromethyl group : Electron-withdrawing substituent at position 4, influencing aromatic electrophilic substitution patterns.
Table 1: Key Molecular Properties
Property Value Source
Molecular Formula $$C{14}H{14}F3N3O$$
Molecular Weight 297.28 g/mol
CAS Registry Number 478049-66-0
SMILES Notation N#CC1=C(C(F)(F)F)C=C(C2CC2)N=C1N3CCOCC3
Table 2: Functional Group Contributions
Group Role in Bioactivity Structural Impact
Trifluoromethyl Enhances metabolic stability Electron-withdrawing, hydrophobic anchor
Morpholine Improves aqueous solubility Hydrogen bonding acceptor
Cyclopropyl Restricts conformational flexibility Steric hindrance modulates target affinity

The planar pyridine ring enables $$\pi$$-stacking interactions with aromatic residues in enzyme active sites, while the cyano group participates in dipole-dipole interactions. Synthetic routes to this compound typically involve palladium-catalyzed cross-coupling reactions to install the cyclopropyl group, followed by nucleophilic aromatic substitution for morpholine incorporation. Microwave-assisted methods have reduced reaction times to under 2 hours in optimized protocols.

Properties

IUPAC Name

6-cyclopropyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-7-12(9-1-2-9)19-13(10(11)8-18)20-3-5-21-6-4-20/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWDCIDVRURXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a series of reactions involving nitrile formation and cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Morpholino Group: The morpholino group is attached through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or trifluoromethyl groups can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile exhibits significant biological activity, particularly as an inhibitor of certain protein functions. The compound has been studied for its effects on:

  • Transient Receptor Potential Channels (TRPC) : It has been identified as a potential inhibitor of TRPC6 channels, which are implicated in various pathological conditions including nephrotic syndrome, heart failure, and stroke. Inhibition of TRPC6 may provide therapeutic benefits in these diseases by modulating calcium influx and cellular signaling pathways .
  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties, particularly against viral infections that lead to severe diseases. The incorporation of trifluoromethyl groups is known to enhance the pharmacological profile of drug candidates .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

  • TRPC6 Inhibition Studies :
    • A study demonstrated that derivatives of nicotinonitrile compounds could effectively inhibit TRPC6 activity in vitro, leading to reduced cellular proliferation in renal cells associated with nephrotic syndrome. The findings suggest a pathway for developing targeted therapies for renal disorders .
  • Antiviral Drug Development :
    • Research focusing on the modification of heterocyclic compounds has shown that introducing trifluoromethyl groups can significantly enhance antiviral efficacy. A related compound was tested against influenza viruses, showing promising results in reducing viral replication rates .
  • Inflammatory Disease Models :
    • In animal models of inflammation, compounds structurally similar to this compound have been shown to decrease inflammatory markers and improve clinical outcomes, indicating potential for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their properties:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile Morpholino Cyclopropyl C₁₄H₁₃F₃N₃O 298.29 (calculated) Not reported Not provided
2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile Hydroxyl Phenyl C₁₃H₇F₃N₂O 264.20 301–303 [3335-44-2]
6-Cyclopropyl-2-(diethylamino)-4-(trifluoromethyl)nicotinonitrile Diethylamino Cyclopropyl C₁₄H₁₅F₃N₄ 320.29 (calculated) Not reported [66882-16-4]
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile Amino Boronate ester C₁₃H₁₇BN₂O₂ 260.10 Not reported [1196155-38-0]

Functional Group Analysis

Morpholino vs. Diethylamino (Position 2)
  • Morpholino: The cyclic ether-amine structure enhances water solubility and reduces basicity (pKa ~6.5) compared to diethylamino (pKa ~10.5). This may improve blood-brain barrier penetration and reduce off-target binding.
Cyclopropyl vs. Phenyl (Position 6)
  • Phenyl : Increases aromatic stacking interactions but may elevate toxicity due to metabolic oxidation.
Trifluoromethyl (Position 4)

Common in all analogs, the CF₃ group stabilizes the pyridine ring via electron-withdrawing effects, enhancing resistance to oxidative degradation.

Biological Activity

6-Cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a compound of interest in pharmaceutical research, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12F3N3O
  • Molecular Weight : 273.24 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.

Research indicates that this compound acts primarily as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). TRPC6 is implicated in various pathophysiological conditions, including cardiac hypertrophy, pulmonary hypertension, and certain types of cancer. By inhibiting TRPC6 activity, this compound may help mitigate the progression of these diseases .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several studies:

  • Inhibition of TRPC6 : The compound effectively inhibits TRPC6, which has been linked to pathological conditions such as nephrotic syndrome and pulmonary hypertension. In vitro assays demonstrated a significant reduction in TRPC6-mediated calcium influx in cell lines expressing this channel .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Studies are ongoing to explore its efficacy in models of neurodegenerative diseases .

Case Study 1: Nephrotic Syndrome

A recent study investigated the effects of this compound in a rodent model of nephrotic syndrome. The results indicated a significant reduction in proteinuria and improvement in renal function markers compared to control groups. Histological analysis showed decreased podocyte injury and inflammation .

Case Study 2: Cancer Cell Lines

In vitro tests on various cancer cell lines (e.g., breast, lung, and prostate cancer) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that this was mediated through the activation of apoptotic pathways, including caspase activation and PARP cleavage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
TRPC6 InhibitionSignificant reduction in calcium influx ,
Antitumor ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsPotential benefits observed in neurodegenerative models
Renal ProtectionReduced proteinuria; improved renal function

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-cyclopropyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically starts with functionalized pyridine precursors. For example:

Cyclopropane introduction : Use cyclopropanation reagents (e.g., Simmons-Smith) under controlled temperatures (0–5°C) to minimize side reactions.

Morpholine substitution : Employ nucleophilic aromatic substitution (SNAr) with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C.

Trifluoromethylation : Utilize Umemoto’s reagent or CF3Cu intermediates in THF under inert atmospheres.

  • Key factors : Solvent polarity, temperature gradients, and stoichiometric ratios critically affect regioselectivity. For instance, excess morpholine (>1.5 equiv) improves substitution efficiency .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodology :

  • 1H/13C NMR : Assign signals using DEPT-135 and HSQC to distinguish cyclopropyl protons (δ 1.2–1.5 ppm) and morpholine resonances (δ 3.5–3.7 ppm).
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~328.3 Da) and purity (>95%).
  • X-ray crystallography : Resolve π-stacking interactions between the trifluoromethyl group and aromatic rings (if crystals are obtainable) .
    • Data interpretation : Cross-validate with computational tools (e.g., Gaussian) to model electronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Case study : If the compound shows potent kinase inhibition in vitro (IC50 = 50 nM) but poor efficacy in cell-based assays:

Solubility analysis : Measure logP (predicted ~2.8) and solubility in PBS or cell media. Low solubility may require formulation with cyclodextrins or PEG .

Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation.

Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-kinase targets (e.g., GPCRs) .

  • Recommendation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding thermodynamics .

Q. What strategies optimize the compound’s selectivity for kinase targets versus homologous enzymes?

  • Methodology :

Structure-activity relationship (SAR) : Modify the morpholino group to bulkier substituents (e.g., piperazine) to sterically block non-target kinases.

Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in CDK2).

Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.

  • Data integration : Cross-reference with kinome trees to prioritize isoforms with <40% sequence homology .

Q. How do solvent and temperature affect crystallinity in X-ray diffraction studies?

  • Experimental design :

  • Solvent screening : Test mixtures of DCM/hexane, EtOAc/heptane, or acetone/water for slow evaporation.
  • Temperature gradients : Crystallize at 4°C (for slower nucleation) versus RT (for larger crystals).
  • Data quality : Compare R-factors (<0.05) and resolution (<1.0 Å) across conditions.
    • Example : A related nicotinonitrile derivative (C13H5Cl2F3N2) formed monoclinic crystals in DCM/hexane (1:3) at 4°C, space group P21/c .

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